N-(3-Chloro-4-methoxyphenethyl)-5-(2-chlorophenyl)furan-2-carboxamide
Description
Properties
CAS No. |
853333-57-0 |
|---|---|
Molecular Formula |
C20H17Cl2NO3 |
Molecular Weight |
390.3 g/mol |
IUPAC Name |
N-[2-(3-chloro-4-methoxyphenyl)ethyl]-5-(2-chlorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C20H17Cl2NO3/c1-25-18-7-6-13(12-16(18)22)10-11-23-20(24)19-9-8-17(26-19)14-4-2-3-5-15(14)21/h2-9,12H,10-11H2,1H3,(H,23,24) |
InChI Key |
FEJRGJGDFROYCG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methoxyphenethyl)-5-(2-chlorophenyl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions: Introduction of the chlorophenyl and methoxyphenethyl groups can be carried out using electrophilic aromatic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the furan carboxylic acid with an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-methoxyphenethyl)-5-(2-chlorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring and methoxy group can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The chlorophenyl and methoxyphenethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research has indicated that compounds with similar structural motifs to N-(3-Chloro-4-methoxyphenethyl)-5-(2-chlorophenyl)furan-2-carboxamide exhibit promising anticancer properties. For instance, derivatives of furan-based compounds have shown significant antiproliferative effects against various cancer cell lines, such as HCT116 human colon carcinoma cells and others. These studies suggest that the furan ring may enhance the compound's ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
1.2 Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Similar furan derivatives have been noted for their ability to inhibit leukotriene B4 receptors, which are involved in inflammatory responses. This inhibition could lead to the development of novel anti-inflammatory drugs targeting conditions like asthma and other inflammatory diseases .
Synthesis and Structure-Activity Relationship (SAR)
2.1 Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions, including cycloaddition and functionalization techniques. For example, the introduction of various substituents on the furan ring has been shown to modulate biological activity significantly, highlighting the importance of structural variations in optimizing therapeutic efficacy .
2.2 Structure-Activity Relationship
Understanding the structure-activity relationship is crucial for developing more potent derivatives. Studies have demonstrated that modifications at specific positions on the furan ring or phenyl groups can enhance binding affinity to biological targets such as enzymes or receptors associated with cancer proliferation and inflammation .
Potential Therapeutic Uses
3.1 Antiviral Activity
Emerging research indicates that compounds similar to this compound may possess antiviral properties, particularly against coronaviruses. The inhibition of viral proteases is a key mechanism by which these compounds could potentially disrupt viral replication processes .
3.2 Neurological Applications
Given the role of certain furan derivatives in modulating NMDA receptors, there is potential for applications in treating neurological disorders such as Alzheimer's disease and other cognitive impairments. The modulation of these receptors may help in developing drugs aimed at improving memory and learning functions .
Data Tables
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-methoxyphenethyl)-5-(2-chlorophenyl)furan-2-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of the target compound, emphasizing substituent variations and molecular properties:
Substituent Analysis and Implications
Amide Nitrogen Substituents
- Phenethyl vs.
- Polar Functional Groups : The 4-sulfamoylphenyl substituent () adds polarity, which may improve aqueous solubility but reduce blood-brain barrier penetration relative to the target’s phenethyl chain.
Furan Ring Substituents
All compounds share a 5-(2-chlorophenyl) group on the furan ring, suggesting a conserved pharmacophore for target binding.
Molecular Weight and Physicochemical Properties
Research Findings and Contextual Insights
While pharmacological data for the target compound are unavailable, insights from analogs suggest:
- Antimicrobial Potential: Compounds like N-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide () demonstrated potent anti-TB activity (MIC = 9.87 μM), highlighting the furan-carboxamide scaffold’s relevance in infectious disease research.
- Synthetic Flexibility : Green synthesis methods for carboxamide-linked heterocycles () indicate feasible scalability for derivatives like the target compound.
Biological Activity
N-(3-Chloro-4-methoxyphenethyl)-5-(2-chlorophenyl)furan-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a furan ring, which is known for its diverse biological activities, and various aromatic substituents that may influence its pharmacokinetic properties and biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
- Cytotoxicity : In vitro assays have demonstrated that the compound has an IC50 value in the low micromolar range against several tumor cell lines, suggesting potent antiproliferative activity. Specifically, it showed an IC50 of approximately 0.126 μM against MDA-MB-231 (triple-negative breast cancer) cells, indicating a strong selective toxicity towards cancerous cells compared to normal cells .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. Elevated levels of caspase-9 were observed in treated samples, indicating a shift towards programmed cell death .
- Cell Cycle Arrest : Studies indicate that treatment with this compound leads to cell cycle arrest at the G2/M phase, thereby inhibiting cellular proliferation and promoting apoptosis in cancerous cells .
- Matrix Metalloproteinase Inhibition : The compound also exhibits inhibitory activity against matrix metalloproteinases (MMP-2 and MMP-9), which are critical in tumor invasion and metastasis .
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been evaluated in animal models:
- Bioavailability : Following oral administration, the compound demonstrated an oral bioavailability (F) of 31.8%, suggesting reasonable absorption characteristics .
- Clearance Rate : The clearance rate was recorded at 82.7 mL/h/kg, indicating a relatively rapid elimination from the system, which may necessitate frequent dosing for sustained therapeutic effects .
Toxicity Studies
Toxicity assessments have shown that this compound does not exhibit acute toxicity in animal models at concentrations up to 2000 mg/kg. This suggests a favorable safety profile for further development as a therapeutic agent .
Study on Breast Cancer Treatment
In a notable case study involving MDA-MB-231 cells, treatment with this compound resulted in significant inhibition of cell proliferation compared to standard chemotherapeutics like 5-Fluorouracil (5-FU). The study found that the compound not only inhibited growth but also induced apoptosis more effectively than 5-FU, highlighting its potential as an alternative treatment option for aggressive breast cancers .
Comparative Analysis with Other Compounds
A comparative analysis was conducted between this compound and other pyrimidine-based compounds. The results indicated that while many compounds showed some level of cytotoxicity, this specific furan-derived compound exhibited superior selectivity and potency against cancerous cells with minimal effects on normal cell lines .
Q & A
Q. What synthetic methodologies are recommended for the preparation of N-(3-Chloro-4-methoxyphenethyl)-5-(2-chlorophenyl)furan-2-carboxamide?
The synthesis typically involves multi-step reactions starting with functionalized furan-2-carboxylic acid derivatives. Key steps include:
- Amide coupling : Reacting 5-(2-chlorophenyl)furan-2-carboxylic acid with 3-chloro-4-methoxyphenethylamine using coupling agents like EDCI or HOBt in dichloromethane or DMF .
- Intermediate purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate intermediates .
- Optimization : Adjusting reaction temperature (e.g., 0–25°C for coupling) and solvent polarity to maximize yields (>70%) .
Q. Which analytical techniques are critical for structural characterization?
- NMR spectroscopy : - and -NMR to confirm substituent positions and amide bond formation (e.g., carbonyl peaks at ~165–170 ppm) .
- High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H] at m/z ~415.1) .
- X-ray crystallography : For absolute configuration determination if single crystals are obtainable .
Q. How can solubility challenges in biological assays be addressed?
- Solvent systems : Use DMSO for initial stock solutions (10–50 mM), diluted in PBS or cell culture media with ≤0.1% DMSO .
- Co-solvents : Additives like cyclodextrins or Tween-80 to enhance aqueous solubility .
- Structural analogs : Introduce hydrophilic groups (e.g., hydroxyl, amine) on the phenethyl moiety to improve polarity .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Core modifications : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., CF) or donating (e.g., OCH) substituents to assess electronic effects on activity .
- Side-chain variations : Test analogs with alkyl or cycloalkyl groups instead of methoxyphenethyl to evaluate steric impacts .
- Bioisosteric replacements : Substitute the furan ring with thiophene or pyridine to explore heterocyclic influences .
- Activity assays : Use enzyme inhibition (e.g., bacterial FabI) or cell viability assays (IC) to correlate structural changes with potency .
Q. How to resolve contradictions in reported biological activity data across studies?
- Comparative assays : Replicate studies under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
- Structural validation : Confirm compound identity via LC-MS and NMR to rule out batch-to-batch variability .
- Target profiling : Use proteomics (e.g., thermal shift assays) to identify off-target interactions that may explain discrepancies .
Q. What in silico strategies predict target interactions for this compound?
- Molecular docking : Use AutoDock Vina or Glide to model binding to bacterial enoyl-ACP reductase (e.g., PDB ID 1C14) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydrogen-bonding networks .
- Pharmacophore modeling : Map essential features (e.g., chloro-phenyl hydrophobic pocket) for virtual screening of analogs .
Q. How to optimize reaction yields for large-scale synthesis (>10 g)?
- Flow chemistry : Utilize continuous flow reactors for amide coupling to reduce reaction time and improve reproducibility .
- Catalyst screening : Test Pd/C or Ni catalysts for potential side-reaction suppression .
- Purification : Employ preparative HPLC with C18 columns for high-purity (>95%) final products .
Q. What methodologies assess metabolic stability in preclinical studies?
- Liver microsome assays : Incubate with human or rat microsomes (1 mg/mL) and quantify parent compound via LC-MS/MS at 0, 15, 30, and 60 mins .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: Lucifer-IPA) to identify metabolic liabilities .
- Metabolite identification : HRMS/MS to detect hydroxylated or demethylated metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
